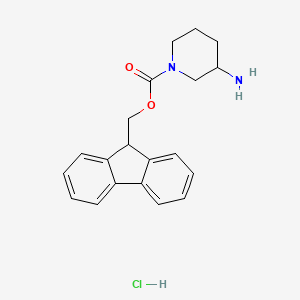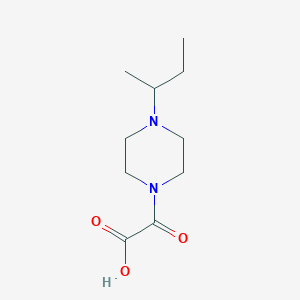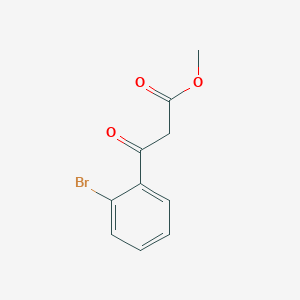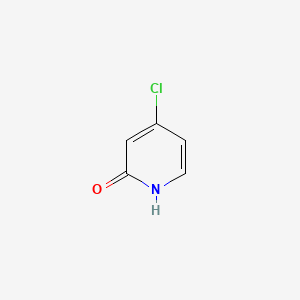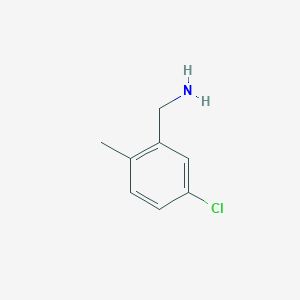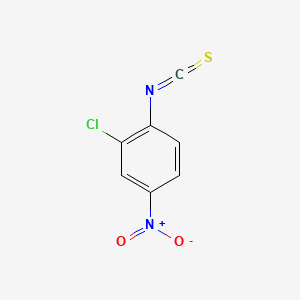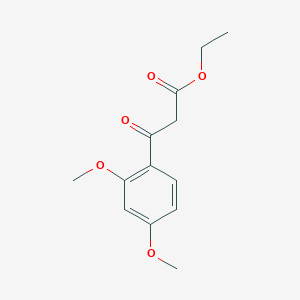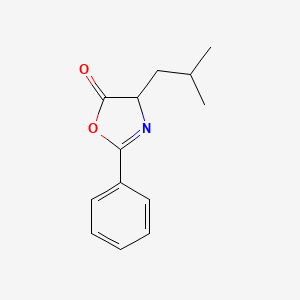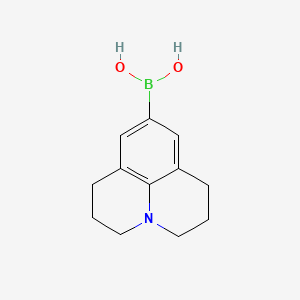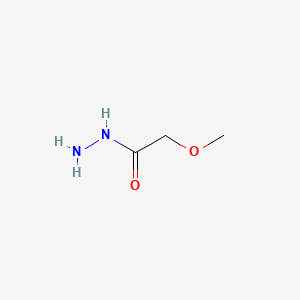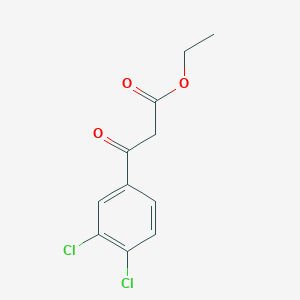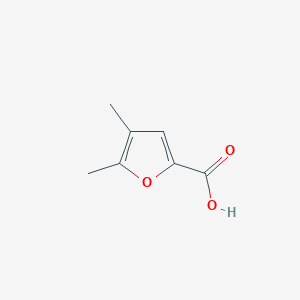
4,5-Dimethyl-2-furoic acid
Descripción general
Descripción
4,5-Dimethyl-2-furoic acid is a chemical compound with the empirical formula C7H8O3 . It is a solid substance and has a molecular weight of 140.14 .
Synthesis Analysis
The synthesis of 4,5-Dimethyl-2-furoic acid involves several steps. One key step involves the formation of (4 R,5 R)-4,5-diacetyl-2,2-dimethyl-1,3-dioxolane by the reaction of methylmagnesium chloride with the corresponding 4,5-bis (dimethylamide) . Another approach involves the conversion of furfural into furoic acids through chemo-catalytic and/or bio-catalytic processes .Molecular Structure Analysis
The molecular structure of 4,5-Dimethyl-2-furoic acid is represented by the SMILES stringCc1cc (oc1C)C (O)=O . The InChI key for this compound is BNVXYXRSJIWWDX-UHFFFAOYSA-N . Chemical Reactions Analysis
4,5-Dimethyl-2-furoic acid can participate in Diels–Alder reactions despite its electron-withdrawing substituents . These reactions benefit from a substantial rate-enhancement when water is used as a solvent, and from activation of the 2-furoic acids by conversion to the corresponding carboxylate salts .Aplicaciones Científicas De Investigación
Identification in Food and Beverages
4,5-Dimethyl-2-furoic acid, along with other furanic compounds, has been identified in various food and beverage samples. An HPLC method was developed to separate and identify these compounds in fruit juices, drinks, wine, and beer. This method is essential for understanding the chemical composition and potential degradation products of sugars and ascorbic acid in these products (Yuan & Chen, 1998).
Role in Chemical Synthesis
4,5-Dimethyl-2-furoic acid has been used in various chemical synthesis processes. For instance, it has been involved in the reaction to produce 2,3-Dimethylfuran, showcasing its utility in organic chemistry and synthesis (Mndzhoian, 1959). Furthermore, it has been used in the alkylation of 2,4-dimethyl-3-furoic acid, leading to the synthesis of compounds like 4,6-dioxo-14-norfuranoeudesmane, which are key intermediates in the synthesis of certain eudesmanolides and elemanolides (Tada & Takahashi, 1978).
Biomass-Derived Chemical Feedstock
Recent studies have explored the use of 4,5-dimethyl-2-furoic acid in the context of biomass-derived chemical feedstocks. For example, its oxidation to furoic acid has been examined as a potential pathway for sustainable chemical production (Gupta, Fukuoka, & Nakajima, 2018). This application is particularly significant in the context of developing renewable and environmentally friendly chemical processes.
Potential in Vasorelaxation and Pharmacology
4,5-Dimethyl-2-furoic acid has been identified in studies investigating natural compounds with vasorelaxant properties. For instance, it was found in the acidic fraction of rutin-free tartary buckwheat extract, which exhibited potent vasorelaxant effects (Matsui et al., 2010). This finding suggests potential pharmacological applications, particularly in cardiovascular health.
Biocatalytic Production
The biocatalytic production of chemicals like 2,5-furandicarboxylic acid, which is increasingly important as a sustainable substitute for petroleum-derived chemicals, has been researched extensively. The biocatalytic approach offers advantages such as higher selectivity and environmental friendliness, with 4,5-dimethyl-2-furoic acid playing a role in these processes (Yuan et al., 2019).
Propiedades
IUPAC Name |
4,5-dimethylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-4-3-6(7(8)9)10-5(4)2/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVXYXRSJIWWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379275 | |
| Record name | 4,5-Dimethyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-furoic acid | |
CAS RN |
89639-83-8 | |
| Record name | 4,5-Dimethyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethylfuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



